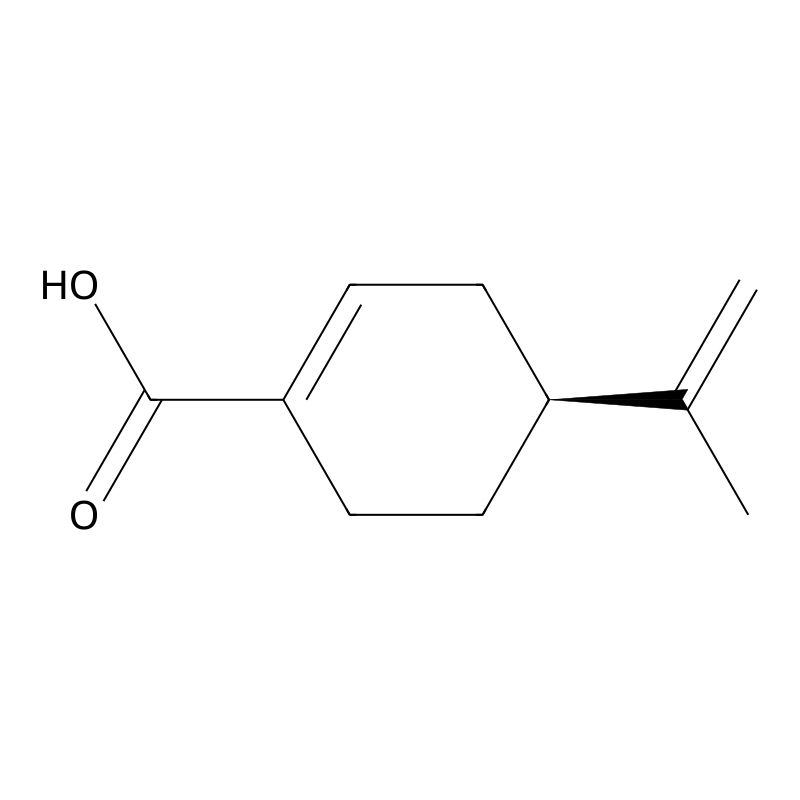

(S)-(-)-Perillic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Profile of Perillic Acid: Chemical Properties, Metabolism, and Research Applications

Introduction to Perillic Acid

Perillic acid is a monoterpenoid compound with significant relevance in biochemical and pharmaceutical research. This monocarboxylic acid belongs to the class of menthane monoterpenoids, characterized by a specific cyclohexane ring structure with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. As a metabolic derivative of compounds such as limonene and perillyl aldehyde, perillic acid has attracted substantial scientific interest due to its potential bioactive properties and natural occurrence in various plant species. The compound's hydrophobic nature and structural features make it a valuable subject for investigations in drug development, natural product chemistry, and metabolic studies [1] [2] [3].

This technical guide provides a comprehensive overview of perillic acid, consolidating essential chemical, analytical, and biological data from authoritative databases and scientific sources. Designed for researchers, scientists, and drug development professionals, this document aims to support experimental design, data interpretation, and further investigation of this biologically relevant compound. The information presented herein spans chemical identification, structural properties, natural occurrence, metabolic pathways, experimental protocols, and potential research applications, with particular emphasis on its representation in the ChEBI database (Chemical Entities of Biological Interest) under accession number 36999 [4] [5].

Chemical Identification and Database Identifiers

Perillic acid has been systematically categorized across multiple chemical databases, ensuring proper identification and cross-referencing for research purposes. The compound's chemical structure features a cyclohexene ring with a carboxylic acid functional group at position 1 and an isopropenyl substituent at position 4, constituting its characteristic p-menthane skeleton. This structural configuration classifies it as a monocyclic monoterpenoid with specific stereochemical considerations that may influence its biological activity and physicochemical behavior [1] [2].

The following table summarizes the primary database identifiers and chemical classification information for perillic acid:

Table 1: Database Identifiers and Chemical Classification of Perillic Acid

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 7694-45-3 | [1] [2] |

| ChEBI ID | 36999 | [4] [5] [6] |

| KEGG COMPOUND ID | C11924 | [4] |

| PubChem CID | 1256, 14085 | [4] [6] |

| FooDB ID | FDB013215 | [1] |

| HMDB ID | HMDB0004586 | [6] |

| ChemSpider ID | 1218 | [6] |

| IUPAC Name | 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid | [1] [2] [3] |

| Traditional Name | Perillic acid | [2] [6] |

| Chemical Formula | C₁₀H₁₄O₂ | [1] [7] [2] |

| Compound Class | Menthane monoterpenoids | [1] [2] [6] |

The systematic nomenclature and structural representation of perillic acid are consistent across these databases, facilitating accurate communication and data retrieval. The compound is also known by several synonyms, including 4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid, 4-isopropenylcyclohex-1-enecarboxylic acid, and perillate, which researchers should consider when conducting literature searches or database queries [1] [2] [6]. The standardized InChI identifier (InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)) and InChI key (CDSMSBUVCWHORP-UHFFFAOYSA-N) provide machine-readable representations of the molecular structure that are essential for computational chemistry and cheminformatics applications [1] [7] [4].

Chemical Classification and Properties

Structural Classification and Characteristics

Perillic acid belongs to several hierarchical chemical classifications that define its structural characteristics and potential biological activities. According to the ChEBI ontology and other chemical databases, perillic acid is primarily classified as a menthane monoterpenoid, which places it within the broader category of prenol lipids and monoterpenoids. More specifically, it is characterized as a p-menthane monoterpenoid with a monocyclic structure based on the p-menthane backbone. The compound's molecular framework consists of aliphatic homomonocyclic components, featuring a six-membered cyclohexene ring with an unsaturated carboxylic acid functionality, which classifies it as an α,β-unsaturated monocarboxylic acid [1] [2] [6].

The compound's structural features significantly influence its chemical behavior and biological interactions. The cyclohexene ring provides rigidity to the molecular structure, while the carboxylic acid group at position 1 contributes to its acidic character and potential for forming ionic interactions. The isopropenyl substituent at position 4 enhances the compound's hydrophobicity and may participate in specific biological recognition processes. These structural attributes collectively define perillic acid's physicochemical properties and its capacity to engage in various chemical reactions and molecular interactions [1] [2].

Physicochemical and Predicted ADME Properties

The physicochemical profile of perillic acid has been characterized through experimental measurements and computational predictions, providing valuable insights for pharmaceutical and biochemical applications. The following table summarizes key properties relevant to drug discovery and development:

Table 2: Physicochemical Properties and Predicted ADME Parameters of Perillic Acid

| Property | Value | Reference/Method |

|---|---|---|

| Average Molecular Weight | 166.22 g/mol | [1] [7] [2] |

| Monoisotopic Mass | 166.09938 Da | [1] [7] [2] |

| Melting Point | 132-133°C | [1] |

| Boiling Point | 164-165°C at 10 mmHg | [1] |

| Water Solubility | 1.63 g/L (Predicted) | ALOGPS [1] [6] |

| logP | 2.47 (Predicted) | ALOGPS [1] [6] |

| pKa (Strongest Acidic) | 4.99 | ChemAxon [1] [6] |

| Physiological Charge | -1 | ChemAxon [1] [6] |

| Hydrogen Bond Donor Count | 1 | [1] [6] |

| Hydrogen Bond Acceptor Count | 2 | [1] [6] |

| Rotatable Bond Count | 2 | [1] [6] |

| Polar Surface Area | 37.3 Ų | ChemAxon [1] [6] |

| Bioavailability Score | Yes | ChemAxon [1] [6] |

| Rule of Five Compliance | Yes | [1] [6] |

The data presented in Table 2 indicates that perillic acid exhibits favorable drug-like properties, including compliance with the Rule of Five, which suggests good oral bioavailability potential. The compound's moderate lipophilicity (logP ≈ 2.47) balanced with acceptable water solubility and relatively low polar surface area contribute to its promising physicochemical profile for drug development. The acidic pKa value of approximately 4.99 indicates that perillic acid would predominantly exist in its ionized form at physiological pH, potentially influencing its membrane permeability and distribution characteristics [1] [6].

Natural Occurrence and Metabolic Pathways

Biological Sources and Natural Origin

Perillic acid occurs naturally in a diverse range of plant species, particularly those known for producing aromatic oils and terpenoid compounds. According to the FooDB and NP-MRD databases, this metabolite has been identified in numerous food sources and medicinal plants, including Artemisia species, citrus fruits, herbs, and various vegetables. The widespread occurrence of perillic acid in the plant kingdom underscores its significance as a natural product with potential dietary relevance [2].

The compound functions as a key metabolite in the biosynthetic pathways of several monoterpenoids, serving as an intermediate in the transformation of precursor compounds. Its natural abundance in certain plant families, particularly Apiaceae and Asteraceae, aligns with the known distribution of related terpenoid compounds in these botanical groups. The presence of perillic acid in common food items suggests possible dietary exposure and supports investigations into its potential health implications and biological effects [2] [3].

Metabolic Pathways and Biotransformation

Perillic acid is primarily recognized as a major metabolite of several biologically important monoterpenes, most notably limonene and perillyl alcohol. The metabolic conversion occurs through oxidative processes mediated by cytochrome P450 enzymes and dehydrogenases, resulting in the formation of this carboxylic acid derivative. Research documented in the PhytoHub database indicates that perillic acid has been identified as a metabolite in multiple species, including humans, mice, rats, rabbits, dogs, and guinea pigs, following administration of its precursor compounds [3].

The following diagram illustrates the primary metabolic pathways associated with perillic acid:

Figure 1: Metabolic pathway of perillic acid formation and further metabolism

The metabolic pathway depicts the biotransformation cascade from limonene to perillic acid, involving intermediate formation of perillyl alcohol and perillyl aldehyde. This conversion represents a critical detoxification pathway and activation step for these monoterpene precursors. Following its formation, perillic acid typically undergoes further conjugation reactions (e.g., glucuronidation, sulfation) to enhance its water solubility and facilitate urinary excretion, as evidenced by its detection in plasma and urine samples from various species [3] [8].

The inter-species variations in perillic acid metabolism noted in the scientific literature highlight the importance of considering metabolic differences when extrapolating pharmacological or toxicological data between experimental models and humans. The PhytoHub database specifically documents these metabolic relationships, emphasizing perillic acid's role as a common metabolite for several food phytochemicals across different biological systems [3].

Experimental Data and Analytical Protocols

Spectroscopic Profiles and Analytical Characterization

Comprehensive analytical data for perillic acid is available through multiple databases, providing researchers with reference standards for compound identification and verification. The experimental spectra include mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) profiles that collectively enable rigorous structural characterization. Specifically, the NP-MRD database contains experimental 2D NMR data ([1H, 13C]-HSQC NMR Spectrum) recorded at 600 MHz in water, offering valuable information about proton-carbon correlations and spatial relationships within the molecule [2].

The mass spectrometric analysis of perillic acid reveals characteristic fragmentation patterns that aid in its identification. The GC-MS spectrum (splash10-05di-5910000000-bd8e6a99a4d3b55c9c03) shows a distinct molecular ion and fragment ions consistent with its monoterpenoid structure. Additionally, LC-MS/MS spectra acquired under various collision energies document the compound's behavior in different ionization conditions, providing reference data for liquid chromatography-based assays [1]. These experimental spectra serve as essential benchmarks for the development and validation of analytical methods targeting perillic acid in complex biological matrices.

Experimental Protocols and Methodologies

Well-established experimental protocols exist for the analysis of perillic acid across different analytical platforms. The following workflow outlines a standardized approach for identifying and quantifying perillic acid in biological samples:

Figure 2: Experimental workflow for perillic acid analysis in biological samples

For GC-MS analysis, perillic acid typically requires derivatization to enhance its volatility and detection sensitivity. The recorded GC-MS spectrum corresponds to the trimethylsilyl (TMS) derivative of perillic acid, which demonstrates improved chromatographic performance. The experimental parameters include using a standard non-polar capillary column (e.g., DB-5MS) with a temperature ramp from 60°C to 300°C, electron ionization (EI) at 70 eV, and mass detection in the range of m/z 50-500. These conditions have been shown to effectively separate perillic acid from complex matrices and provide characteristic mass spectral patterns for reliable identification [1].

For LC-MS/MS applications, the documented methods typically employ reverse-phase chromatography with C18 columns and mobile phases consisting of water and acetonitrile, both modified with volatile acids or buffers to enhance ionization. Detection is achieved using electrospray ionization (ESI) in negative mode, capitalizing on the acidic functional group of perillic acid, with multiple reaction monitoring (MRM) transitions established for sensitive quantification. The collision energies ranging from 10V to 40V have been optimized to generate characteristic fragment ions while preserving adequate signal intensity for the precursor ion [1].

The NMR experimental protocol for perillic acid structure elucidation involves preparing samples in deuterated solvents (e.g., D₂O, CDCl₃) at concentrations sufficient for 1D and 2D experiments. The documented [1H, 13C]-HSQC NMR spectrum acquired at 600 MHz provides critical information through heteronuclear single-quantum correlation, establishing direct connectivity between protons and carbon atoms. This methodology enables complete assignment of all hydrogen and carbon resonances in the molecule, serving as a definitive technique for structural verification [2].

Research Significance and Applications

Potential Applications in Drug Development

Perillic acid has demonstrated several biologically relevant activities that warrant investigation for pharmaceutical applications. As a monoterpenoid metabolite, it represents a promising scaffold for drug development due to its favorable physicochemical properties and structural features compatible with known pharmacophores. The compound's Rule of Five compliance and predicted bioavailability enhance its attractiveness as a potential lead compound for medicinal chemistry optimization [1] [6].

Research suggests that perillic acid may interact with several biological targets, including enzymes and receptors involved in critical physiological processes. The documented metabolic relationships indicate that perillic acid can be derived from perillyl alcohol, a compound that has shown promise in preclinical studies for various therapeutic applications. This metabolic connection suggests that perillic acid may contribute to the observed pharmacological effects of perillyl alcohol administration, either through its own direct actions or as part of a coordinated metabolic cascade [3] [8].

Biomarker Potential and Research Implications

The consistent detection of perillic acid as a circulating metabolite in multiple species following consumption of precursor compounds positions it as a potential biomarker of exposure for limonene and related monoterpenes. This application is particularly relevant for nutritional interventions and clinical trials involving terpene-rich supplements or foods, where perillic acid quantification could provide a objective measure of compliance and internal exposure [3].

Furthermore, the inter-individual variations in perillic acid formation and elimination noted in the scientific literature highlight its potential utility in personalized nutrition and precision medicine approaches. Understanding the factors influencing these metabolic differences, such as genetic polymorphisms in metabolic enzymes or interactions with concomitant medications, could enhance our ability to predict individual responses to monoterpene-containing interventions and optimize their therapeutic application [3].

From a drug development perspective, the comprehensive ADME profiling of perillic acid, including its absorption characteristics, metabolic fate, and elimination pathways, provides valuable insights for pharmaceutical scientists. The documented detection of perillic acid in both plasma and urine samples confirms its systemic exposure and elimination route, informing dosage regimen design and pharmacokinetic monitoring strategies for related drug candidates [3].

Conclusion

This comprehensive technical assessment of perillic acid consolidates essential chemical, analytical, and biological information from authoritative databases to support ongoing research efforts. The compound's well-characterized chemical properties, established metabolic pathways, and documented analytical methods provide a solid foundation for further investigation into its potential applications in pharmaceutical development, nutritional science, and chemical biology.

The extensive spectroscopic data and experimental protocols summarized in this review offer practical guidance for researchers identifying or quantifying perillic acid in various matrices. Meanwhile, the database cross-references and chemical classification facilitate efficient navigation of the complex landscape of chemical information resources. As research continues to elucidate the biological activities and potential health implications of perillic acid and related monoterpenoids, this technical profile serves as a consolidated reference point for scientists across multiple disciplines engaged in the study of this biologically relevant metabolite.

References

- 1. Showing Compound Perillic acid (FDB013215) [foodb.ca]

- 2. Showing NP-Card for Perillic acid (NP0000428) [np-mrd.org]

- 3. Showing entry for Perillic acid [phytohub.eu]

- 4. Compound Details - Sabio-RK [sabiork.h-its.org]

- 5. ChEBI - Database Commons [ngdc.cncb.ac.cn]

- 6. Showing chemical card for Perillic acid (CFc000002145) [b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca]

- 7. Details of Perillic acid [gmd.mpimp-golm.mpg.de]

- 8. Perilladehyde [phabidb.vm.uni-freiburg.de]

Chemical Structure & Characterization Data

The table below summarizes the key data for S-Perillic acid and a characterized derivative from the search results.

| Property | S-Perillic Acid (Parent Compound) | N-Dodecyl-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide (Derivative) |

|---|---|---|

| IUPAC Name | 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid [1] | N-Dodecyl-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide [2] |

| Chemical Formula | C₁₀H₁₄O₂ [1] | Information not available in search results |

| CAS Number | 7694-45-3 [1] | Information not available in search results |

| NMR Data | Information not available in search results | ¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 1H), 6.70–6.63 (m, 1H), 5.71 (s, 1H), 4.78 (dd, J = 16.0 Hz, 2H), 3.33 (dd, J = 12.0 Hz, 2H), 2.51–2.03 (m, 5H), 2.03–1.90 (m, 1H), 1.78 (s, 3H... [2] |

| Bioactivity (Summary) | Metabolite of limonene; investigated for anticancer properties [3] | Showed significant anti-proliferative effects against HepG2 (liver cancer) and U251 (glioblastoma) cell lines [2] |

Experimental Protocol for Synthesis & Characterization

The following methodology is adapted from the 2019 research on S-Perillic acid derivatives [2].

🗸 Step 1: Amide Coupling Reaction A solution of 1.0 mmol of (S)-perillic acid, 0.75 mmol HOBt·xH₂O, and 0.75 mmol EDC·HCl in 20 mL of DMF was stirred for 10 minutes. Subsequently, 1.0 mmol of the appropriate amine (e.g., dodecylamine) was added, and the reaction mixture was stirred at room temperature for 24 hours [2].

🗸 Step 2: Work-up Procedure After 24 hours, 30 mL of water was added to the reaction mixture with stirring. The aqueous phase was extracted with ethyl acetate (2 × 40 mL). The combined organic extracts were then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure [2].

🗸 Step 3: Purification The crude residue was purified using silica gel column chromatography with a hexane/ethyl acetate mobile phase to isolate the solid amide product [2].

🗸 Step 4: Structural Characterization The synthesized compounds were characterized by Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance spectroscopy, including ¹H-NMR, ¹³C-NMR, and/or ¹⁹F-NMR [2]. The ¹H NMR spectrum was acquired on a 400 MHz spectrometer using CDCl₃ as the solvent [2].

Pathway and Workflow Diagrams

The following diagram illustrates the experimental workflow for the synthesis and characterization of S-Perillic acid derivatives as described in the protocol.

Synthesis and characterization workflow for S-Perillic acid derivatives. [2]

This diagram outlines the relationship between Perillic Acid, its parent compounds, and its significance in research.

Relationship of Perillic acid to precursors and research applications. [2] [3]

Relevance in Drug Development

- Anticancer Potential: S-Perillic acid derivatives have demonstrated substantial anti-proliferative effects against challenging cancer cell lines, including hepatocellular carcinoma (HepG2) and glioblastoma (U251). One derivative (Compound 5) showed growth inhibitory effects (IC₅₀) that fall within the acceptable standard recommended by the US National Cancer Institute for selecting anticancer drug candidates [2].

- Role of NMR: In this context, NMR spectroscopy is a critical, non-destructive technique for determining the 3D structure of molecules at the atomic level and is indispensable for confirming the structure of synthesized novel compounds in drug discovery [4].

References

monoterpenoid limonene metabolite overview

Limonene Metabolites at a Glance

The table below summarizes the major metabolites of limonene, their primary sources or methods of production, and their noted biological activities as found in the recent literature.

| Metabolite | Source / Production Method | Key Biological Activities / Applications |

|---|---|---|

| Perillyl alcohol [1] [2] [3] | Oxidation at C7 position; hepatic metabolism (CYP450) [3]; microbial biotransformation [1] | Neuroprotective (nerve regeneration) [2]; Anticancer (breast, liver) [4]; Antioxidant, anti-inflammatory [4] |

| α-Terpineol [1] | Microbial biotransformation (e.g., fungi, bacteria) [1] | Floral, sweet aroma; used in perfumes, food flavors [1] |

| Carvone [1] | Oxidation via carveol; microbial biotransformation [1] | Spearmint-like aroma; used in flavor and fragrance industry [1] |

| Carveol [1] | Oxidation at C6 position; microbial biotransformation [1] | Precursor to carvone; pleasant aroma [1] |

| Limonene-1,2-epoxide / Diol [1] [5] | Epoxidation of C1,2 double bond [1]; also a Phase I metabolite in humans [5] | - |

| Urobiliary Metabolites(e.g., DHPA-GlcA, LMN-8,9-O-GlcA) [5] | Phase II human metabolism (conjugation with glucuronic acid) [5] | Proposed as biomarkers for environmental exposure to greenness [5] |

| Perillic acid [4] | Hepatic metabolism [4] | Investigated for anticancer properties [4] |

Diagram of Major Metabolic Pathways

The following diagram maps the primary metabolic pathways of limonene, integrating both mammalian and microbial biotransformation routes, to help visualize the relationships between the key metabolites.

This diagram illustrates the complex metabolic network of limonene, showing how a single compound can be transformed into a diverse array of metabolites with different properties through distinct pathways in humans and microbes [1] [3] [5].

Detailed Experimental Protocol: Quantifying Urinary Metabolites

For researchers aiming to identify and quantify limonene metabolites in human urine, the following protocol, adapted from a 2024 study, provides a robust methodology [5].

- Objective: To identify and quantify urinary metabolites of limonene (LMs) as potential biomarkers of exposure.

- Experimental Workflow: The process follows a multi-step workflow for comprehensive metabolite analysis.

Step 1: Library Curation and Metabolite Annotation [5]

- Protocol: Construct a "scouting library" of 31 previously reported limonene metabolites based on existing literature.

- Exposure: Human volunteers inhale a controlled dose of limonene for 10 minutes.

- Sample Collection: Collect urine samples pre- and post-exposure.

- Analysis: Analyze samples using liquid chromatography-high resolution mass spectrometry (LC-HRMS). This step identified 18 LM isomers.

Step 2: Stable Isotope Tracing for Confirmation [5]

- Protocol: Expose mice to deuterated limonene (limonene-d5).

- Rationale: This confirms metabolite assignments by distinguishing them from isomeric or isobaric species from other sources.

Step 3: Determination of Elimination Kinetics [5]

- Protocol: In a separate human inhalation study, collect urine over 24 hours.

- Analysis: Use LC-HRMS to measure metabolite levels over time. Model the data to estimate each metabolite's elimination half-life.

Step 4: Field Validation with Greenness Exposure [5]

- Protocol: An independent group of human volunteers is exposed to a green environment (a forest) for 4 hours.

- Sample Collection: Collect urine before and after exposure.

- Analysis: Measure the most abundant LMs from Step 1 (DHPA-GlcA and LMN-8,9-O-GlcA) to validate their increase following real-world exposure to a limonene-rich environment.

Therapeutic Potential of Key Metabolites

Research highlights significant bioactivity for several limonene metabolites, with perillyl alcohol (POH) being particularly prominent.

- Neuroprotection and Pain Attenuation: A study on peripheral nerve injury (PNI) in mice demonstrated that both limonene and its metabolite POH improved nerve regeneration and attenuated neuropathic pain. The treatments promoted functional recovery by mitigating inflammation and upregulating key neurotrophic factors, with POH showing slightly greater efficacy in the later stages of recovery [2].

- Oncological Applications: POH has demonstrated robust antitumor activity in preclinical models. Its mechanisms include inducing apoptosis, causing cell cycle arrest, and inhibiting key oncogenic signaling pathways such as Ras/Raf/MEK/ERK and PI3K/Akt. Research is exploring its potential in breast cancer and liver cancer [4]. Early-phase clinical trials have shown that D-limonene itself is well-tolerated and can accumulate in breast tissue, inducing favorable metabolic changes. However, a phase II trial in advanced breast cancer did not show tumor response, suggesting its potential may be greater in chemoprevention or early-stage disease [4] [6].

References

- 1. Biotransformation of limonene: pathways, biocatalysts, and ... [sciencedirect.com]

- 2. Limonene, a food additive, and its active metabolite perillyl ... [sciencedirect.com]

- 3. Limonene Detection in the Exhaled Human Breath ... [mdpi.com]

- 4. Applications of Limonene in Neoplasms and Non- ... [mdpi.com]

- 5. Evaluation of urinary limonene metabolites as biomarkers ... [sciencedirect.com]

- 6. D-limonene supplementation does not alter postprandial ... [fppn.biomedcentral.com]

Historical Discovery and Early Synthesis

The first identification of perillic acid is credited to Semmler and Zaar in 1911 during their groundbreaking work on the essential oil of Perilla nankinensis (now classified as Perilla frutescens var. crispa) [1].

- Isolation of Perillaldehyde: Their initial work involved isolating the main aromatic compound, perillaldehyde, from the plant's crude extract by creating a sodium bisulfite adduct, followed by alkaline release and extraction [1].

- First Synthesis of PA: The structural elucidation of perillaldehyde led to the first synthesis of perillic acid through a multi-step derivation process [1]:

- Perillaldehyde → Oxime → Nitrile → Perillic Acid (via hydrolysis)

- PA was also obtained through air oxidation of the purified aldehyde, reinforcing its identity [1].

For decades, perillic acid was known almost exclusively as a synthetic or metabolic product. Its first isolation as a natural product occurred much later, identified as the O-glycosylated perilloside B from the chloroform leaf extract of P. frutescens [1].

Production and Synthesis Methods

Production methods for PA have evolved from chemical synthesis to more selective and sustainable biotechnological approaches.

Chemical Synthesis

Chemical synthesis of PA from limonene is challenging due to the presence of multiple competing oxidation sites, often resulting in complex mixtures [1]. The most economical chemical process starts with (-)-β-pinene epoxide and concludes with (-)-PA [1].

Bioproduction

Microbial biotransformation offers a selective and environmentally friendly alternative. The table below summarizes key organisms and recent achievements in PA production.

| Method/Organism | Key Features / Achievement | Production / Yield | Reference |

|---|---|---|---|

| Pseudomonas putida GS1 | Catalyzes limonene oxidation via the p-cymene degradation pathway; used in continuous biofilm reactors. | Concentration reached 64 mM in culture medium [2]. | [2] [3] |

| Yarrowia lipolytica | Utilizes orange essential oil (a low-cost limonene source); process optimized in a top-aerated bioreactor to reduce volatilization. | 806.4 - 839.6 mg/L of perillic acid accumulated after 48 hours [4]. | [4] |

| Engineered *Candida tropicalis* | First report of de novo synthesis (production from simple sugars, not limonene) via systematic metabolic engineering. | Titer reached 106.69 mg/L in a 5-L fermenter [2]. | [2] |

Bioactivity and Pharmacological Potential

Perillic acid has been studied primarily for its potential as an anticancer and antimicrobial agent [2].

- Major Human Metabolite: PA is the major metabolite found in human plasma after administration of limonene or perillyl alcohol, suggesting its role in their bioavailability and mechanism of action [1] [4].

- Mechanism of Action: Most reports on PA's bioactivity link it to the interference with the prenylation of oncogenic proteins (e.g., Ras) [1]. Inhibition of enzymes like farnesyl transferase (FTase) and geranylgeranyl transferase (GGTase) disrupts the membrane localization and function of these proteins, which is an essential step for cancer cell growth and dissemination [5] [6].

- Derivatives for Improved Potency: To overcome the relatively low potency of natural monoterpenoids, novel derivatives have been synthesized. For instance, N-arylamide derivatives of (S)-perillic acid demonstrated significantly enhanced in vitro cytotoxic effects against HepG2 (liver cancer) and U251 (glioblastoma) cell lines, with IC₅₀ values meeting the acceptance standard for anticancer drug candidates set by the US National Cancer Institute [5].

The following diagram illustrates the primary anticancer mechanism of perillic acid and the signaling pathways it disrupts.

Experimental Protocol Overview

For researchers aiming to reproduce or build upon bioproduction work, here is a summarized protocol based on the successful bioreactor conversion of orange essential oil using Yarrowia lipolytica [4]:

- Cell Mass Production: Cultivate Y. lipolytica ATCC 18942 in an optimized medium (e.g., 22.9 g/L glucose, 7.7 g/L peptone, 4.1 g/L yeast extract, 1.0 g/L malt extract) at 28°C. A fed-batch strategy in a bioreactor can enhance final biomass [4].

- Cell Harvest and Suspension: Separate cells via centrifugation and resuspend in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.9) to a high cell density (e.g., 20 g/L dry cell weight) [4].

- Biotransformation Reaction:

- Conduct the reaction in a bioreactor with top aeration to minimize substrate volatilization [4].

- Use a stepwise addition of the substrate (e.g., 0.16% v/v limonene or orange essential oil) at the start and again at 24 hours to mitigate terpene toxicity to the yeast cells [4].

- Maintain temperature at 25°C for 48 hours [4].

- Product Purification: Perillic acid can be purified from the outlet stream using an anion exchanger resin [3].

Conclusion and Future Perspectives

Perillic acid, discovered over a century ago, has transitioned from a chemical curiosity to a molecule of significant pharmacological interest. Future research is poised to focus on:

- Scaling Production: Advancing the scaling of PA production via efficient and cost-effective fermentative routes [1].

- Preclinical Studies: Extending prospective studies on its properties and pharmacological applications, particularly in preclinical oncology [1].

- Novel Analogues: The design and synthesis of novel analogues with improved potency and drug-like properties represents a promising strategy to fully exploit the therapeutic potential of the perillic acid scaffold [5].

References

- 1. Synthesis, Bioproduction and Bioactivity of Perillic Acid—A ... [mdpi.com]

- 2. Systematic metabolic engineering for improved synthesis ... [pmc.ncbi.nlm.nih.gov]

- 3. Continuous multistep synthesis of perillic acid from ... [pubmed.ncbi.nlm.nih.gov]

- 4. Production of perillic acid from orange essential oil by ... [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-arylamide derivatives of (S)-perillic acid ((S)-PA) [pmc.ncbi.nlm.nih.gov]

- 6. Perillic Acid - an overview [sciencedirect.com]

Botanical Origin of Perillic Compounds

The table below summarizes the core information on the botanical origin of key perillic compounds.

| Compound | Primary Botanical Source | Key Characteristics & Historical Context |

|---|

| Perillaldehyde (PAL) | Perilla frutescens (L.) Britton (and its varieties like P. frutescens var. crispa) [1] [2] | - Considered the pivotal compound in the perillic series [1].

- First isolated in 1911 from Perilla nankinensis (now classified as a variety of P. frutescens) and named for the plant [1].

- Responsible for the characteristic parsley-celery-like flavor of the herb [1]. | | Perillyl Alcohol (POH) | Perilla frutescens, lavender, peppermint, spearmint, cherries, cranberries [3] [4] [5] | - Found alongside limonene and PAL in the essential oils of various plants [1].

- Can be produced from PAL via chemical reduction [1]. | | Perillic Acid (PA) | - Trace amounts as a glycoside (perilloside B) in P. frutescens leaves [1].

- Major mammalian metabolite of limonene, POH, and PAL [1] [6]. | - Represents the highest oxidation state of the exocyclic methyl group in limonene [1].

- First obtained synthetically during the structural elucidation of perillaldehyde in 1911 [1]. | | Perillartine | Trace constituent in some Perilla essential oils [1] | - The oxime of Perillic Acid [1].

- Known as an intense natural sweetener [1]. |

Perilla frutescens, an herb in the Lamiaceae family, has been cultivated for over 2,000 years in East Asia for culinary and medicinal purposes [1] [2]. The plant exists in several chemotypes, meaning different varieties preferentially accumulate specific terpenoids. While perillaldehyde is the most common, some varieties may produce other compounds like elsholtziaketone, naginataketone, or phenylpropanoids as their main volatile components [1].

From Plant to Product: Biosynthesis and Production Pathways

The relationship between the perillic compounds is one of sequential oxidation from their parent molecule, limonene. The diagram below illustrates this metabolic pathway.

Due to the low natural abundance of Perillic Acid (PA) and challenges in its chemical synthesis, biotransformation using microorganisms has emerged as the most promising and environmentally friendly production method [1] [7] [6]. The table below compares the primary production approaches.

| Method | Description | Key Findings & Applications |

|---|

| Chemical Synthesis | Multi-step oxidation of limonene [1] [6] | - Low-yield and requires unusual catalysts due to multiple competing oxidation sites on limonene [1].

- The most economical chemical process starts with (-)-β-pinene epoxide [1] [6]. | | Microbial Biotransformation | Uses bacteria, yeasts, or fungi to convert limonene or other monoterpenes into target compounds [1] [7] | - An environmentally friendly approach that can produce PA with high purity [1] [6].

- Key organisms: Pseudomonas putida, Bacillus stearothermophilus, Mycobacterium sp., and Aspergillus species [7] [8]. | | De Novo Synthesis (Metabolic Engineering) | Engineered microorganisms produce the compound from simple carbon sources (e.g., glucose) without a limonene feedstock [8] | - A 2024 study engineered the yeast Candida tropicalis to produce 106.69 mg/L of PA in a 5-L fermenter [8].

- Represents a breakthrough in creating sustainable "microbial cell factories" [8]. |

Experimental Protocol: Key Methodologies

For researchers, here are the core methodologies from recent advanced studies on perillic acid production.

1. De Novo Synthesis of Perillic Acid in Engineered Candida tropicalis [8] This protocol involves creating a microbial strain that synthesizes PA from glucose.

- Strain Engineering:

- Heterologous Pathway Expression: A truncated limonene synthase gene (

tLS_Ms) from Mentha spicata was expressed in the cytoplasm for L-limonene production. - Precursor Enhancement: Seven precursor synthesis genes were overexpressed in the cytoplasm to enhance the mevalonate pathway, increasing L-limonene titer by 31.7-fold.

- PA Synthesis Pathway: A cytochrome P450 enzyme gene (

CYP7176) from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene (CPR) from Arabidopsis thaliana were heterologously expressed to oxidize limonene to PA.

- Heterologous Pathway Expression: A truncated limonene synthase gene (

- Fermentation Conditions:

- Culture Medium: Fermentation medium containing glucose, yeast extract, tryptone, and MgSO₄.

- Bioreactor: 5-L fermenter with controlled conditions (30°C, pH 5.5, dissolved oxygen maintained by adjusting stirring speed).

- Process: Fed-batch fermentation with glucose concentration maintained at 5 g/L.

2. Microbial Biotransformation of Limonene to Perillic Acid [7] This method uses wild-type or engineered microbes to convert a limonene substrate into PA.

- Biocatalysts: Bacteria (Pseudomonas putida), fungi (Aspergillus), or recombinant cells.

- Key Enzymes: Cytochrome P450 monooxygenases (CYP450) and dehydrogenases are primarily responsible for the regio-selective oxidation at the C-7 position of limonene [7].

- Process: Fed-batch bioreactor with non-limiting amounts of limonene, ammonium, and glycerol. In one study using Pseudomonas putida GS1, the perillic acid concentration reached 64 mM [8].

Bioactivity and Research Outlook

Perillic Acid has been primarily investigated for its potential anticancer activity. Most reports indicate its ability to interfere with the prenylation of oncogenic proteins, a key process for cancer cell growth and dissemination [1] [6]. However, compared to perillyl alcohol or limonene, PA has been less explored, and clinical outcomes for oral perillyl alcohol have been disappointing due to side effects and lack of efficacy [1] [3].

Future research is focused on:

- Scaling PA production via the fermentative route [1] [8].

- Extending preclinical studies on its properties and pharmacological applications [1] [6].

- Exploring novel drug delivery systems, such as an intranasal formulation for perillyl alcohol in treating gliomas, which has shown preliminary safety and effectiveness [3].

References

- 1. Synthesis, Bioproduction and Bioactivity of Perillic Acid—A ... [mdpi.com]

- 2. Phytochemical and phytopharmacological review of Perilla ... [sciencedirect.com]

- 3. Perillyl Alcohol [mskcc.org]

- 4. Perillyl alcohol ameliorates high-fat diet-induced obese ... [sciencedirect.com]

- 5. Perillyl alcohol – Knowledge and References [taylorandfrancis.com]

- 6. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A ... [pubmed.ncbi.nlm.nih.gov]

- 7. Biotransformation of limonene: pathways, biocatalysts, and ... [sciencedirect.com]

- 8. Systematic metabolic engineering for improved synthesis ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Synthesis of S-Perillic Acid from Limonene for Pharmaceutical Development

Introduction and Biological Significance

S-perillic acid (4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid) represents a monocyclic monoterpenoid with significant pharmacological potential, particularly in oncology therapeutics. This compound exists in two enantiomeric forms, with the S-configuration demonstrating enhanced bioactivity in certain cancer models. Perillic acid is recognized as the primary human metabolite of limonene, a common dietary monoterpene, achieving measurable plasma concentrations following limonene ingestion [1] [2]. The compound occurs naturally in various plants, including Perilla frutescens, though typically in minute quantities that make extraction economically unfeasible for commercial applications [1] [3]. The interest in perillic acid has substantially increased due to its multimodal anticancer mechanisms, including inhibition of protein prenylation, induction of apoptosis, and cell cycle arrest, positioning it as a promising candidate for drug development [4] [1].

The structural characteristics of perillic acid feature a cyclohexene ring with an exocyclic methylene group and carboxylic acid functionality at the 7-position. This acid group provides a chemical handle for various derivatization strategies, including salt formation and amide synthesis, to enhance pharmacological properties [4] [5]. Unlike its precursor limonene, perillic acid is highly water-soluble, contributing to improved bioavailability profiles. Current research focuses on developing efficient synthetic routes to S-perillic acid, as conventional chemical synthesis suffers from regioselectivity challenges, low yields, and environmental concerns associated with toxic reagents [1] [3]. Consequently, biological approaches including microbial biotransformation and metabolic engineering have emerged as sustainable alternatives for producing this valuable compound.

Chemical Synthesis Approaches

Chemical synthesis of perillic acid from limonene presents substantial challenges due to the regioselectivity issues inherent in the limonene molecule. Traditional chemical oxidants typically produce complex mixtures of products through competing reactions at various allylic positions rather than the specific exocyclic methyl group oxidation required for perillic acid formation [1] [3]. The electronic similarity among the different allylic methylene and methyl groups in limonene makes selective oxidation at C-7 particularly difficult using conventional chemical methods. Early synthetic approaches attempted to overcome this limitation through multi-step sequences starting from β-pinene epoxide, but these processes generally resulted in unsatisfactory yields and required environmentally problematic reagents [1] [3].

More advanced chemical strategies have employed organopalladium catalysts in attempts to improve regioselectivity. However, these approaches typically favor functionalization of the isopropenyl group, leading primarily to carvone or carveol derivatives rather than the desired perillic acid [1]. The implementation of supported catalysts using modified silica with hydrogen peroxide has demonstrated somewhat milder reaction conditions, but has not adequately resolved the fundamental selectivity challenge. Consequently, chemical synthesis has remained largely impractical for commercial-scale production of S-perillic acid, prompting increased focus on biological alternatives that offer superior regiospecificity under environmentally compatible conditions [1] [3].

Table 1: Comparison of Chemical Synthesis Methods for Perillic Acid Production

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Traditional Oxidation | Limonene | Chromium compounds, Metal catalysts, Selenium dioxide | Direct approach | Poor regioselectivity, Toxic reagents, Complex mixtures | Very low (unspecified) |

| Multi-step Synthesis | (−)-β-pinene epoxide | Multiple steps including oxidation and rearrangement | Enantiomeric purity possible | Multiple steps, Low overall yield, Environmentally concerning | Not specified |

| Palladium-catalyzed | Limonene | Pd complexes, Benzoquinone, CuCl₂ | Milder conditions | Favors carveol/carvone formation, Not selective for PA | Not reported |

| Supported Catalysts | Limonene | Modified silica, H₂O₂ | Reusable catalysts, Environmentally friendlier | Still lacks sufficient regioselectivity | Not reported |

Microbial Biotransformation of Limonene to Perillic Acid

Microbial biotransformation represents the most extensively studied approach for perillic acid production, leveraging the native enzymatic machinery of various microorganisms to achieve regiospecific oxidation of limonene. Numerous bacterial and fungal species possess cytochrome P450 enzymes and dehydrogenase systems capable of selectively oxidizing the exocyclic methyl group of limonene while leaving other molecular components intact [1] [3]. The gram-negative bacterium Pseudomonas putida strains (particularly GS1 and DSM 12264) have demonstrated exceptional capability for this transformation, tolerating high limonene concentrations through inherent solvent resistance mechanisms and efficiently converting them to perillic acid via the p-cymene degradation pathway [6] [3].

The yeast platform Yarrowia lipolytica ATCC 18942 has also shown remarkable efficiency in perillic acid production, with the advantage of generating perillic acid as the sole oxidized product, significantly simplifying downstream purification processes [7]. Optimization studies with this yeast strain have identified critical parameters for maximizing bioconversion yield, including pH control, temperature regulation, and substrate feeding strategies. The stepwise addition of limonene has proven particularly effective, increasing perillic acid production by over 50% compared to single-batch addition, achieving concentrations up to 855 mg/L in flask cultures [7]. This approach mitigates the substrate inhibition effects commonly observed with high limonene concentrations while maintaining cell viability throughout the biotransformation process.

Table 2: Microbial Biotransformation Systems for Perillic Acid Production

| Microorganism | Optimal Conditions | Limiting Factors | Product Concentration | Productivity | Key Advantages |

|---|---|---|---|---|---|

| Pseudomonas putida GS1 | Fed-batch with glycerol carbon source | Product inhibition above 6-8 g/L | 64 mM (≈11.4 g/L) | 34 g L⁻¹ tube day⁻¹ (biofilm reactor) | High productivity, Solvent tolerant |

| Pseudomonas putida DSM 12264 | Two-liquid phase system with anion exchange resin | Growth inhibition at >1.5 g/L PA | >12 g/L | Significantly enhanced with ISPR | Compatible with in situ product recovery |

| Yarrowia lipolytica ATCC 18942 | pH 7.1, 25°C, stepwise limonene addition | Substrate inhibition | 855 mg/L | Not specified | Single product, Easy cultivation, GRAS status |

| Recombinant P. taiwanensis VLB120 | Segmented flow biofilm reactor | Lower efficiency than wild-type | >10-fold lower than P. putida GS1 | Not specified | Defined genetic background |

| Bacillus stearothermophylus, Mycobacterium sp., Aspergillus species | Varying by species | Not well characterized | Not specified | Not specified | Diverse catalytic capabilities |

Protocol 1: Biotransformation Using Yarrowia lipolytica ATCC 18942

Objective: To produce S-perillic acid from R-(+)-limonene using Yarrowia lipolytica ATCC 18942 through optimized batch biotransformation.

Materials:

- Yarrowia lipolytica ATCC 18942 (available from ATCC)

- R-(+)-limonene (≥95% purity)

- YPD medium: 20 g/L glucose, 10 g/L yeast extract, 20 g/L peptone

- Phosphate buffer (0.1 M, pH 7.1)

- Stationary phase cells (harvested by centrifugation, 10 g/L dry weight)

Procedure:

- Inoculum Preparation: Inoculate a single colony of Y. lipolytica into 50 mL YPD medium in a 250 mL flask. Incubate at 25°C with shaking at 200 rpm for 48 hours until stationary phase is reached.

- Cell Harvesting: Centrifuge cultures at 4000 × g for 10 minutes at 4°C. Wash cells twice with sterile phosphate buffer (0.1 M, pH 7.1).

- Biotransformation Reaction: Resuspend cells to 10 g/L (dry weight) in phosphate buffer containing 0.5% (v/v) R-(+)-limonene in a 500 mL baffled flask.

- Incubation: Maintain the reaction at 25°C with shaking at 200 rpm for 48 hours. Monitor pH throughout, maintaining at 7.1 with NaOH or HCl as needed.

- Stepwise Substrate Addition: For enhanced yield, add limonene in three equal portions (0.17% v/v each) at 0, 12, and 24 hours rather than a single addition.

- Product Extraction: Centrifuge the reaction mixture at 4000 × g for 15 minutes. Acidify the supernatant to pH 3.0 with HCl and extract three times with equal volumes of ethyl acetate. Combine organic phases and evaporate under reduced pressure.

- Analysis: Dissolve the residue in methanol and analyze by HPLC or GC-MS for perillic acid quantification and purity assessment.

Critical Parameters:

- Maintain strict pH control at 7.1 throughout the reaction

- Optimal temperature is 25°C; higher temperatures reduce conversion efficiency

- Stepwise limonene addition prevents substrate inhibition

- Do not add glucose or surfactants to the reaction medium as they do not improve conversion

Advanced Biofilm Reactor Technology

Continuous bioprocessing using biofilm reactors represents a significant technological advancement for perillic acid production, addressing key limitations of traditional batch systems. The tubular segmented-flow biofilm reactor configuration has demonstrated remarkable efficiency by enabling continuous multistep synthesis from limonene to perillic acid while overcoming challenges related to oxygen transfer, substrate toxicity, and product inhibition [6]. In this system, bacterial cells form stable catalytic biofilms on the inner surface of the reactor tube, creating a protected microenvironment that maintains high metabolic activity despite the presence of otherwise toxic reactant and product concentrations. The segmented flow pattern, typically achieved through periodic introduction of gas bubbles, enhances oxygen mass transfer to the biofilm and promotes mixing while minimizing axial dispersion.

The reactor system incorporates membrane-mediated substrate supply to control limonene delivery and prevent biocatalyst overload, coupled with efficient in situ product removal (ISPR) strategies to mitigate inhibitory effects of accumulating perillic acid [6] [3]. This approach has achieved exceptional productivity of 34 g Ltube⁻¹ day⁻¹ when using wild-type Pseudomonas putida GS1 with glycerol as a co-substrate [6]. The downstream processing is integrated through an anion exchange resin column that selectively captures perillic acid from the outlet stream, enabling continuous product recovery and simplifying purification. This reactor configuration represents a robust platform technology that could potentially be adapted for other biotransformations involving volatile substrates or toxic products.

Protocol 2: Continuous Production Using Segmented Flow Biofilm Reactor

Objective: To establish continuous production of perillic acid from limonene using a segmented flow biofilm reactor with Pseudomonas putida GS1.

Materials:

- Tubular biofilm reactor system with membrane substrate delivery

- Pseudomonas putida GS1 (DSMZ No. 12264)

- Terrific Broth (TB) for preculture: 12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 0.017 M KH₂PO₄, 0.072 M K₂HPO₄

- E2 mineral medium: 7.0 g/L Na₂HPO₄, 2.8 g/L KH₂PO₄, 1.0 g/L (NH₄)₂SO₄, 0.5 g/L NaCl, 0.1 g/L MgSO₄·7H₂O, 10 mL/L trace element solution

- R-(+)-limonene (sterile-filtered)

- Glycerol (carbon source)

- Anion exchange resin (e.g., Amberlite IRA-67) for product capture

Procedure:

- Biofilm Development: Inoculate P. putida GS1 from a frozen stock into 100 mL TB medium. Incubate overnight at 30°C with shaking at 200 rpm.

- Reactor Inoculation: Dilute the preculture to OD600 = 0.1 in E2 medium supplemented with 10 mM glycerol. Recirculate through the reactor system for 48 hours without limonene to allow initial biofilm formation.

- Continuous Operation: Initiate continuous medium flow (E2 with 10 mM glycerol) at dilution rate of 0.1 h⁻¹. Introduce limonene via the membrane delivery system at 0.5% (v/v) final concentration in the aqueous phase.

- Segmented Flow Operation: Introduce sterile air bubbles at regular intervals to create segmented flow (typically 0.5-1 bubble volumes per liquid segment).

- In Situ Product Removal: Direct the reactor outflow through a packed bed column containing anion exchange resin to capture perillic acid. Regenerate the resin periodically with NaOH followed by neutralization.

- Process Monitoring: Regularly sample the outflow to determine perillic acid concentration by HPLC, cell density (OD600), and limonene concentration by GC.

- System Maintenance: Maintain operation for up to 4 weeks, monitoring for biofilm stability and productivity.

Critical Parameters:

- Glycerol as co-substrate significantly enhances productivity compared to other carbon sources

- Maintain oxygen saturation >30% through appropriate segmentation frequency

- Optimal biofilm development requires 2-3 days of initial operation without limonene

- Product concentration in reactor should not exceed 6-8 g/L to avoid inhibition

- Regenerate anion exchange resin when perillic acid breakthrough exceeds 10%

Metabolic Engineering for De Novo Synthesis

Metabolic engineering approaches have recently enabled the de novo biosynthesis of perillic acid directly from simple carbon sources, representing a paradigm shift from biotransformation of limonene. This strategy eliminates the need for supplied limonene by engineering microbial hosts to produce both the terpene precursor and its oxidized derivative through reconstructed metabolic pathways. The diploid yeast Candida tropicalis has emerged as a particularly promising platform for this application, owing to its inherent capacity for alkane and fatty acid metabolism, robust genetic tools, and high tolerance to hydrophobic compounds [8]. Recent work has demonstrated the successful engineering of this organism for complete perillic acid biosynthesis through systematic pathway optimization, including compartmentalized expression of limonene synthase and cytochrome P450 enzymes.

The engineering strategy involves multiple coordinated interventions:

- Limonene pathway enhancement through cytoplasmic expression of a truncated limonene synthase gene (tLS_Ms) from Mentha spicata, increasing limonene titer by 2.78-fold compared to native expression [8]

- Precursor pool amplification via overexpression of seven mevalonate pathway genes, resulting in a 31.7-fold increase in limonene production [8]

- ERG20WW mutant implementation to enhance GPP availability, increasing limonene titer 11.33-fold over controls [8]

- Oxidation capability introduction through co-expression of a Salvia miltiorrhiza cytochrome P450 gene (CYP7176) and an Arabidopsis thaliana NADPH cytochrome P450 reductase gene (CPR) [8]

This systematic approach culminated in a engineered C. tropicalis strain capable of producing 106.69 mg/L perillic acid directly from glucose in a 5-L fermenter, marking the first report of de novo perillic acid synthesis in engineered microorganisms [8]. The staged fermentation strategy employed glucose limitation (maintained at 5 g/L) to maximize terpene production while minimizing metabolic burden, with controlled aeration (600 rpm for 0-36 h, then 800 rpm for 36-156 h) to support both growth and oxidation phases.

Diagram 1: Metabolic Engineering Pathway for De Novo Perillic Acid Synthesis in Candida tropicalis

Derivative Synthesis and Pharmaceutical Applications

Chemical derivatization of perillic acid has emerged as a promising strategy to enhance its pharmacological properties and anticancer efficacy. The carboxylic acid functionality provides an excellent handle for structural modification, particularly through amide bond formation with various aromatic amines. Recent studies have demonstrated that N-arylamide derivatives of S-perillic acid exhibit substantially improved antiproliferative activity compared to the parent compound, with IC₅₀ values falling within the acceptable range recommended by the National Cancer Institute for anticancer drug candidates [4]. Specifically, compound 5 in these studies showed potent growth inhibitory effects against glioblastoma (U251) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 3.10 ± 0.12 μg mL⁻¹ and 1.49 ± 0.43 μg mL⁻¹ respectively [4].

The synthetic approach to these bioactive derivatives involves coupling S-perillic acid with appropriate aryl amines using standard peptide coupling reagents. The protocol typically employs EDC·HCl (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole hydrate) as coupling agents in DMF solvent, with diisopropylethylamine as base [4]. The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and purification via silica gel chromatography. This method has successfully produced novel analogues with significantly enhanced cytotoxicity while maintaining favorable toxicity profiles in vivo, as demonstrated in hepatoma H22-inoculated mice models [4]. The mechanistic studies indicate that these derivatives maintain the ability to inhibit protein prenylation pathways while potentially engaging additional molecular targets, contributing to their improved anticancer activity.

Table 3: Pharmaceutical Applications and Biological Activities of Perillic Acid and Derivatives

| Application/Activity | Model System | Key Findings | Mechanistic Insights | Reference |

|---|---|---|---|---|

| Anticancer - Hepatocellular Carcinoma | HepG2 cell line, H22 mouse model | Derivative 5: IC₅₀ = 1.49 ± 0.43 μg/mL; Significant tumor growth inhibition in vivo | Inhibition of protein prenylation; Induction of apoptosis | [4] |

| Anticancer - Glioblastoma | U251 cell line | Derivative 5: IC₅₀ = 3.10 ± 0.12 μg/mL; Within NCI criteria for drug candidates | Cell cycle arrest; Caspase activation | [4] [5] |

| Developmental Effects | Xenopus embryo model | Disruption of germ layer specification; Body axis shortening | FGF/MAPK pathway upregulation; ERK activation mediated by FGFR1 | [9] |

| Antimicrobial Activity | Various bacteria and molds | Growth inhibitory effects | Membrane disruption; Metabolic interference | [3] |

| Metastasis Inhibition | B16F-10 melanoma cells | Inhibition of experimental lung metastasis | Multiple mechanisms including adhesion modulation | [3] |

Diagram 2: Mechanisms of Action for Perillic Acid and Its Derivatives in Different Biological Contexts

Conclusion and Future Perspectives

The synthesis of S-perillic acid from limonene continues to evolve with significant advances in both biological and chemical approaches. Microbial biotransformation currently represents the most practical method for gram-scale production, with both Pseudomonas putida and Yarrowia lipolytica offering distinct advantages in terms of productivity and selectivity. The development of advanced bioreactor systems incorporating biofilm technology and in situ product recovery has addressed many of the historical limitations associated with substrate and product inhibition. Meanwhile, metabolic engineering breakthroughs have established the foundation for de novo biosynthesis directly from renewable carbon sources, presenting a sustainable long-term solution for pharmaceutical supply needs.

For researchers entering this field, several critical considerations should guide method selection:

- For initial biological activity studies, Yarrowia lipolytica biotransformation provides an accessible and efficient platform with straightforward downstream processing

- For larger-scale production requirements, the segmented flow biofilm reactor with Pseudomonas putida offers superior productivity and continuous operation capabilities

- For derivative synthesis and structure-activity relationship studies, chemical coupling of commercially available S-perillic acid with appropriate aryl amines enables rapid generation of analog libraries

- The emergence of N-arylamide derivatives with enhanced anticancer activity underscores the importance of medicinal chemistry approaches to optimize the pharmacological profile of this promising compound class

As research progresses, the integration of systems metabolic engineering with continuous bioprocessing will likely further enhance the economic viability of perillic acid production. Additionally, the exploration of novel derivatives with improved target selectivity and pharmacokinetic properties represents a promising direction for oncology drug development. The diverse biological activities of perillic acid and its derivatives across multiple disease models suggest substantial potential for therapeutic applications beyond their established anticancer effects.

References

- 1. Synthesis, Bioproduction and Bioactivity of Perillic Acid—A ... [mdpi.com]

- 2. Perillic Acid - an overview [sciencedirect.com]

- 3. Integrated bioprocess for the oxidation of limonene to ... [sciencedirect.com]

- 4. Novel N-arylamide derivatives of (S)-perillic acid ((S)-PA) [pmc.ncbi.nlm.nih.gov]

- 5. EP3184503A1 - Perillic acid derivative, method for ... [patents.google.com]

- 6. Continuous multistep synthesis of perillic acid from ... [pubmed.ncbi.nlm.nih.gov]

- 7. limonene to perillic acid by the yeast Yarrowia lipolytica [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic metabolic engineering for improved synthesis ... [link.springer.com]

- 9. Perillic acid disrupts the specification of germ layers by ... [pubmed.ncbi.nlm.nih.gov]

Microbial Biotransformation of Limonene to Perillic Acid: Application Notes and Experimental Protocols

Introduction and Biological Significance

Perillic acid (PA) is a monoterpenoic acid that represents the highest oxidation state of the exocyclic methyl group (C-7 position) in the limonene molecule. This compound has gained significant attention in recent years due to its promising pharmacological properties, particularly as a dietary anti-cancer agent with demonstrated efficacy against various cancer types including melanoma and non-small cell lung cancer [1]. Additionally, PA exhibits strong antimicrobial activity against bacteria and molds, making it an attractive candidate for natural preservation purposes in cosmetic and food industries [1] [2]. Despite these valuable properties, PA occurs in nature only in low concentrations as a glycoside in Perilla frutescens and as a minor component in essential oils of lemon grass and citrus plants, making its extraction economically unfeasible [1].

The chemical synthesis of PA starting from β-pinene involves four low-yielding reaction steps, requires toxic reagents, and demands high energy input, making it an environmentally unfriendly process [1]. Furthermore, chemical oxidation of limonene typically produces complex mixtures of products including cis/trans-1,2-limonene oxide, cis/trans-carveol, and carvone due to the similar electronic properties among allylic methylene groups and allylic methyl groups in the limonene molecule [1]. In contrast, microbial biotransformation offers an environmentally friendly alternative that leverages the inherent chemo-, regio-, and stereo-selectivities of enzymatic systems under mild reaction conditions [1]. The abundance and low cost of R-(+)-limonene, which constitutes over 90% of orange peel oil and is a major byproduct of the citrus industry, make it an ideal substrate for biotransformation processes [3] [4].

Microbial Systems for Limonene Biotransformation

Various microorganisms including bacteria, fungi, and yeasts have been identified as effective biocatalysts for the regioselective oxidation of limonene to PA. The transformation occurs through the oxidation of the exocyclic methyl group (C-7 position) on the p-menthene moiety of limonene, progressing through perillyl alcohol and perillaldehyde as intermediate compounds before arriving at PA [5] [2].

Bacterial Systems

Pseudomonas species, particularly P. putida strains, have demonstrated excellent capabilities for PA production. These bacteria possess solvent tolerance mechanisms that enable them to withstand the toxic effects of limonene, which has a water solubility of only 0.1 mM and a log Poctanol/water of 4.5 [1]. The enzymatic machinery responsible for this transformation belongs to the p-cymene degradation pathway, where the first three oxidation steps from p-cymene to p-cumate are catalyzed by a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase, which also exhibit activity toward limonene and its derivatives [1].

Yeast Systems

Yeasts offer advantages as biocatalysts due to their generally recognized as safe (GRAS) status, ease of cultivation, and robustness in industrial processes. Yarrowia lipolytica has emerged as a particularly promising yeast for PA production, with strain ATCC 18942 demonstrating high efficiency in oxidizing the exocyclic methyl group of limonene [5]. This yeast produces PA as the sole oxidized product, significantly simplifying downstream processing [5]. The biotransformation in yeasts most likely involves P450 monooxygenases present in the smooth endoplasmic reticulum, which require cofactor regeneration and therefore necessitate the use of viable cells [3].

Table 1: Microorganisms for Perillic Acid Production from Limonene

| Microorganism | Maximum PA Concentration | Process Conditions | Key Features | Reference |

|---|---|---|---|---|

| Pseudomonas putida DSM 12264 | 31 g/L | Fed-batch with anion exchange ISPR | High productivity, solvent-tolerant | [1] |

| Pseudomonas putida GS1 | 11 g/L (64 mM) | Fed-batch with glycerol | Non-limiting substrate conditions | [6] |

| Yarrowia lipolytica ATCC 18942 | 855 mg/L | Shaker flask, stepwise substrate addition | GRAS status, single product | [5] |

| Yarrowia lipolytica (optimized) | 839.6 mg/L | Bioreactor with top aeration | Uses orange essential oil | [3] |

| Candida tropicalis (engineered) | 106.69 mg/L | 5-L fermenter, de novo synthesis | Direct synthesis from glucose | [7] |

| Pseudomonas taiwanensis VLB120 | Not specified | Biofilm reactor, continuous | Recombinant strain | [8] |

Table 2: Comparative Performance of Microbial Systems in Different Bioreactor Configurations

| Bioreactor Type | Microorganism | PA Titer | Productivity | Advantages | Reference |

|---|---|---|---|---|---|

| Fed-batch with ISPR | P. putida DSM 12264 | 31 g/L | High | Overcomes product inhibition | [1] |

| Tubular segmented-flow biofilm reactor | P. putida GS1 | Not specified | 34 g L-1tube day-1 | Continuous operation, in situ product removal | [8] |

| Conventional batch bioreactor | Y. lipolytica | 839.6 mg/L | Moderate | Simple operation, uses orange essential oil | [3] |

| 5-L fermenter | Engineered C. tropicalis | 106.69 mg/L | Low | De novo synthesis from glucose | [7] |

Experimental Protocols

Culture Maintenance and Growth Conditions

3.1.1 Pseudomonas putida Cultivation

- Strain Source: Pseudomonas putida DSM 12264 can be obtained from the German Collection of Microorganisms and Cell Cultures (DSMZ) [1]

- Growth Medium: Terrific Broth (TB) medium or E2 minimal medium as described by Speelmans et al. [1]

- Culture Conditions: Incubate at 30°C with shaking at 200 rpm for 24-48 hours [1]

- Cell Harvest: Centrifuge cultures at 3000 × g for 15 minutes at 8°C, then resuspend in appropriate buffer for biotransformation [1]

3.1.2 Yarrowia lipolytica Cultivation

- Strain Source: Yarrowia lipolytica ATCC 18942 available from the American Type Culture Collection or similar culture collections [3] [5]

- Growth Medium: Yeast Malt Broth (YMB) containing glucose (10 g/L), yeast extract (3 g/L), malt extract (3 g/L), and peptone (5 g/L) [5]. For enhanced biomass production, an optimized medium containing glucose (22.9 g/L), peptone (7.7 g/L), yeast extract (4.1 g/L), and malt extract (1.0 g/L) can be used [3]

- Culture Conditions: Incubate at 28°C with shaking at 250 rpm for 48 hours [5]

- Cell Harvest: Centrifuge at 3000 × g for 15 minutes and resuspend in phosphate buffer (50 mM, pH 7.0) to an optical density (OD600) of 20 (approximately 10 g/L dry cell weight) [5]

Biotransformation Protocols

3.2.1 Small-Scale Biotransformation in Shaker Flasks

- Reaction Mixture: Prepare 25 mL of cell suspension in 50 mM phosphate buffer (pH 7.0) in 250 mL Erlenmeyer flasks [5]

- Substrate Addition: Add R-(+)-limonene to a final concentration of 0.5% (v/v). For stepwise addition, add 0.16% (v/v) at reaction times 0 and 24 hours [3] [5]

- Reaction Conditions: Incubate at 25-30°C with shaking at 200-250 rpm for 24-48 hours [5]

- Sampling: Withdraw aliquots at regular intervals, centrifuge to remove cells, and analyze supernatant for PA content [5]

3.2.2 Fed-Batch Biotransformation with In Situ Product Recovery (ISPR)

- Bioreactor Setup: Use a stirred-tank bioreactor with working volume of 1-2 L, equipped with pH, temperature, and dissolved oxygen control [1]

- Process Parameters: Maintain temperature at 30°C, pH at 7.0, and dissolved oxygen above 20% saturation [1]

- Substrate Feeding: Employ fed-batch strategy with continuous or pulsed addition of limonene to maintain concentration below inhibitory levels [1]

- ISPR Implementation: Circulate broth through an external loop containing an anion exchange resin (e.g., Dowex Monosphere 77 or Amberlite IRA-67) for selective adsorption of PA [1]

- Product Elution: Recover PA from the resin using methanol or alkaline solution after completing the biotransformation [1]

Process Optimization Strategies

3.3.1 Optimization of Physical Parameters

- pH Optimization: Test pH range from 3.0 to 8.0. Optimal pH for Y. lipolytica is 7.1, while Pseudomonas strains typically perform best at neutral to slightly alkaline pH [5]

- Temperature Optimization: Evaluate temperatures between 25-30°C. For Y. lipolytica, 25°C was found optimal, while Pseudomonas strains often perform better at 30°C [5]

- Oxygen Supply: Ensure adequate oxygen transfer through proper agitation and aeration, as the biotransformation involves oxygen-dependent enzymes [3]

3.3.2 Optimization of Chemical Parameters

- Substrate Concentration: Employ stepwise addition of limonene to maintain concentrations below inhibitory levels (typically 0.1-0.5% v/v per addition) [5]

- Cofactor Regeneration: Add glucose (100 mM) to the reaction mixture to support cofactor regeneration in whole-cell systems [5]

- Product Inhibition Management: Implement ISPR or use adsorbent resins to remove PA continuously and alleviate product inhibition [1]

The following diagram illustrates the experimental workflow for the microbial production of perillic acid from limonene, covering both yeast and bacterial systems:

Process Intensification Strategies

Enhanced Oxygen Transfer Systems

The efficient oxygen supply is critical for limonene biotransformation as the reaction is catalyzed by oxygen-dependent enzymes. For yeast systems, top aeration in bioreactors has been shown to significantly improve bioconversion rates by reducing terpene volatilization while maintaining adequate oxygen levels [3]. Compared to conventional bottom aeration, this strategy resulted in PA accumulation of 839.6 mg/L from high-purity limonene and 806.4 mg/L from industrial orange essential oil after 48 hours [3].

Advanced Reactor Systems

Biofilm reactors represent an innovative approach for continuous PA production. In a tubular segmented-flow biofilm reactor, P. putida GS1 developed catalytic biofilms that enabled continuous multistep synthesis of PA from limonene [8]. This system achieved a productivity of 34 g Ltube-1 day-1 when glycerol was supplied as carbon source, leveraging membrane-mediated substrate supply and efficient in situ product removal [8]. The segmented flow pattern relieved oxygen limitations and improved overall process efficiency.

In Situ Product Recovery (ISPR) Techniques

Product inhibition represents a major challenge in PA production, with studies showing that PA concentrations as low as 5-10 mM can significantly inhibit growth and biotransformation activity of P. putida DSM 12264 [1]. The implementation of ISPR using anion exchange resins has proven highly effective in overcoming this limitation. In fed-batch bioreactors with external resin columns for continuous PA removal, final product concentrations reached 31 g/L, dramatically higher than the 18 mM achieved in batch cultures without ISPR [1]. The resins can be selected based on their adsorption capacity, selectivity, and biocompatibility, with weakly basic anion exchangers showing particularly favorable characteristics for PA recovery [1].

Table 3: Troubleshooting Guide for Limonene Biotransformation to Perillic Acid

| Problem | Possible Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low product yield | Substrate inhibition | Use stepwise substrate addition | Maintain limonene concentration <0.5% (v/v) |

| Product inhibition | Implement ISPR | Use anion exchange resins from start | |

| Inadequate oxygen transfer | Increase aeration/agitation | Use top aeration or oxygen enrichment | |

| Sub-optimal pH | Adjust pH to optimal range | Monitor and control pH throughout | |

| Low cell viability | Limonene toxicity | Use solvent-tolerant strains | Adapt cells gradually to limonene |

| Nutrient limitation | Optimize growth medium | Ensure adequate C/N ratio | |

| Byproduct formation | Non-specific oxidation | Use selective microbial strains | Employ engineered strains with specific enzymes |

| Process variability | Inconsistent cell preparation | Standardize cultivation protocol | Use defined growth medium and conditions |

Analytical Methods

Product Quantification

High-performance liquid chromatography (HPLC) is the most widely used method for PA quantification. The analysis typically employs a reversed-phase C18 column with UV detection at 210-220 nm. The mobile phase consists of acetonitrile/water or methanol/water mixtures, often with acid modification to improve peak shape [1] [2]. Gas chromatography (GC) with mass spectrometric (MS) or flame ionization detection (FID) can also be used, especially when simultaneous analysis of limonene and its oxidation products (perillyl alcohol, perillaldehyde) is desired [5]. For GC analysis, derivation of PA may be necessary to improve volatility.

Process Monitoring

Cell growth can be monitored by measuring optical density at 600 nm (OD600) or through dry cell weight determination [5]. Substrate consumption and product formation should be tracked through periodic sampling and analysis. For systems with ISPR, it is important to measure both dissolved PA in the broth and adsorbed PA on the resin to account for total product yield [1].

Advanced Applications and Future Perspectives

Engineered Microbial Strains

Recent advances in metabolic engineering have enabled the development of recombinant microorganisms for enhanced PA production. Engineered E. coli strains expressing p-cymene monooxygenase hydroxylase (cymAa) and p-cymene monooxygenase reductase (cymAb) from Pseudomonas putida have shown promising results for the production of perillyl alcohol, which can be further oxidized to PA [4]. Similarly, recombinant Pseudomonas taiwanensis VLB120 harboring these enzymes has been evaluated for continuous PA production in biofilm reactors [8].

De Novo Synthesis Systems

A groundbreaking development in the field is the establishment of de novo synthesis pathways in engineered microorganisms. Recently, researchers successfully engineered Candida tropicalis to synthesize PA directly from glucose by expressing a truncated limonene synthase gene (tLS_Ms) from Mentha spicata, along with a cytochrome P450 enzyme gene (CYP7176) from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene (CPR) from Arabidopsis thaliana [7]. This system achieved a PA titer of 106.69 mg/L in a 5-L fermenter, representing the first report of de novo PA synthesis in engineered microorganisms [7].

Integrated Continuous Bioprocessing

The future of PA production likely lies in integrated continuous bioprocessing that combines efficient biocatalysis with advanced product separation. The segmented-flow biofilm reactor system represents a step in this direction, enabling continuous operation with integrated product removal [8]. Further development of such systems, potentially combining multiple microbial transformations for direct production from waste orange peels or other agricultural byproducts, could significantly improve the economic viability of PA production at industrial scale.

Conclusion